molecular formula C11H19NO2 B1492622 1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane CAS No. 2098065-26-8

1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane

Cat. No.: B1492622
CAS No.: 2098065-26-8
M. Wt: 197.27 g/mol
InChI Key: DNKQICBLPIQELX-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane is a heterocyclic compound characterized by its unique spirocyclic structure, which includes two spiro-junctions containing oxygen and nitrogen atoms. This compound has garnered significant attention due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane has found applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It has been explored as a chelator for radiometals in radiopharmacy, aiding in diagnostic and therapeutic applications.

  • Industry: Its unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane exerts its effects depends on its specific application. For example, as a chelator in radiopharmacy, it binds to radiometals through its oxygen and nitrogen atoms, forming stable complexes that can be used in medical imaging or therapy. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane is unique due to its spirocyclic structure with two spiro-junctions. Similar compounds include other spirocyclic compounds such as spiroindoline and spirooxindole. These compounds share the characteristic spiro-structure but differ in their specific functional groups and applications.

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Properties

IUPAC Name

1,4-dioxa-8-azadispiro[4.0.56.35]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-10(4-2-6-12-9-10)11(5-1)13-7-8-14-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKQICBLPIQELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2)C3(C1)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane
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1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane
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1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane
Reactant of Route 4
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane
Reactant of Route 5
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane
Reactant of Route 6
Reactant of Route 6
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane

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